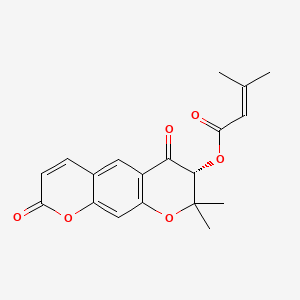
Tricandil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Mepartricin is synthesized through the methyl esterification of partricin, a more toxic compound . The preparation involves the use of specific reaction conditions to achieve the desired stereochemistry and molecular configuration . Industrial production methods focus on optimizing yield and purity while maintaining the compound’s pharmacological properties .
Chemical Reactions Analysis
Mepartricin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mepartricin has a wide range of scientific research applications. In chemistry, it is studied for its unique molecular structure and reactivity . In biology, it is used to investigate its effects on cell membranes and hormonal pathways . In medicine, mepartricin is used to treat fungal infections, benign prostatic hyperplasia, and chronic pelvic pain syndrome . Its antifungal properties make it useful in treating various fungal infections, while its antiandrogenic effects are beneficial in managing urological conditions .
Mechanism of Action
Mepartricin operates primarily by binding to sterols, such as ergosterol, in fungal cell membranes . This binding disrupts the cell membrane’s structure, leading to increased permeability and cell death . Additionally, mepartricin interferes with the uptake and binding of androgens to their receptors in prostate tissue, reducing prostate volume and alleviating symptoms of benign prostatic hyperplasia . It also modulates the host’s immune response, enhancing the immune system’s ability to combat infections .
Comparison with Similar Compounds
Mepartricin is similar to other polyene macrolide antibiotics, such as amphotericin B and nystatin . it stands out due to its dual-action profile, combining antifungal and antiandrogenic properties . This makes it a versatile drug with multifaceted therapeutic potential . Other similar compounds include partricin A and B, which share structural similarities with mepartricin but differ in their specific molecular configurations and pharmacological effects .
Properties
Molecular Formula |
C60H88N2O19 |
|---|---|
Molecular Weight |
1141.3 g/mol |
IUPAC Name |
methyl (19E,21E,23E,25E,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1 |
InChI Key |
GTBKZCQTNWWEIB-ULBQUDGQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


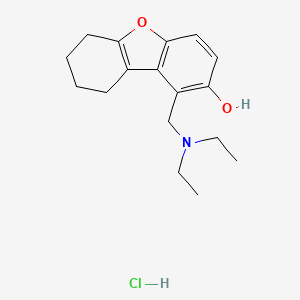
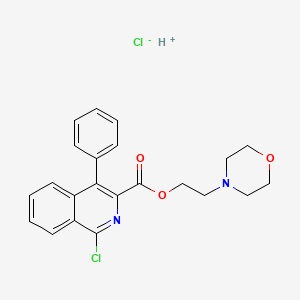
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
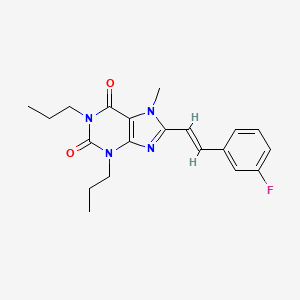
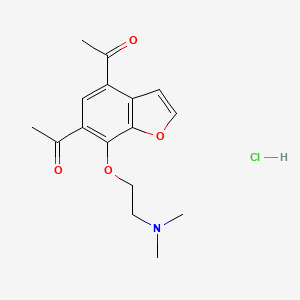
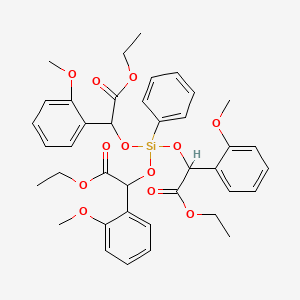

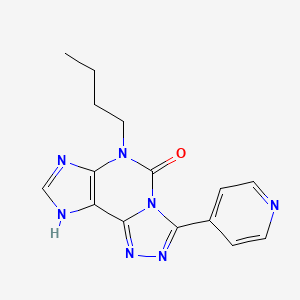
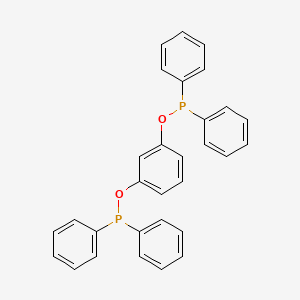
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)

![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
